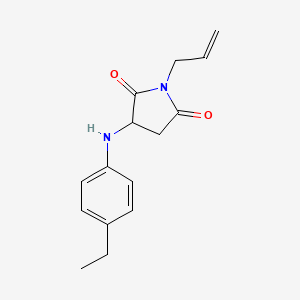

1-Allyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-ethylanilino)-1-prop-2-enylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-9-17-14(18)10-13(15(17)19)16-12-7-5-11(4-2)6-8-12/h3,5-8,13,16H,1,4,9-10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXKRDDELMSWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Allyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an allyl group and an ethylphenyl amino moiety. In recent studies, various biological activities have been attributed to similar pyrrolidine derivatives, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

This compound's structural characteristics contribute to its reactivity and interactions with biological systems.

Antibacterial and Antifungal Properties

Research has indicated that pyrrolidine derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| 3-(4-Aminophenyl)-pyrrolidine-2,5-dione | E. coli | 16 µg/mL |

| 5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione | S. aureus | 64 µg/mL |

Anti-inflammatory Effects

Pyrrolidine derivatives have also been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

Anticancer Activity

The potential anticancer effects of this compound are particularly noteworthy. Similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of pyrrolidine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors may alter cellular signaling pathways.

- Oxidative Stress Induction : Some derivatives increase reactive oxygen species (ROS), leading to cell damage and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Core Scaffold Modifications

The pyrrolidine-2,5-dione core is critical for bioactivity, as shown in studies where modifications to this moiety significantly altered potency. For example:

- Replacement of tetrazole with pyrrolidine-2,5-dione in MBX-2982 derivatives enhanced agonistic effects by 2-fold, highlighting the core’s role in target engagement .

- Substituent positioning: Derivatives with substituents at C3 (e.g., aryl or alkylamino groups) exhibit improved anticonvulsant activity compared to unmodified analogues .

Table 1: Key Pyrrolidine-2,5-dione Derivatives and Their Substituents

Substituent Effects on Bioactivity

N1 Substituents

- Allyl group : Enhances solubility and pharmacokinetic properties compared to bulky substituents (e.g., cyclohexyl or tert-butyl) . In compound 3j (1-Allyl-3-(indazolylphenyl)-pyrrolidine-2,5-dione), the allyl group contributed to a 65% synthetic yield as a yellow oil, suggesting favorable synthetic accessibility .

C3 Substituents

- Similar derivatives with 3-CF₃ or 3,4-Cl₂ substituents showed enhanced 5-HT1A receptor affinity and anticonvulsant activity, respectively .

- Amino vs. aryloxy groups: Amino substituents (e.g., benzylamino) correlate with lower neurotoxicity in rotarod tests compared to aryloxy derivatives .

Anticonvulsant Effects

- MES Test : Compounds with methylene linkers (e.g., propyl linkers) and halogenated aryl groups (e.g., 3,4-Cl₂) exhibit ED₅₀ values < 100 mg/kg, outperforming acetamide-linked derivatives .

- 6 Hz Test: Amino-substituted derivatives like 3-(benzylamino)pyrrolidine-2,5-dione show activity with ED₅₀ = 74.32 mg/kg and low neurotoxicity (protective index > 2) .

Table 2: Anticonvulsant Activity of Selected Analogues

| Compound | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Neurotoxicity (Rotarod) |

|---|---|---|---|

| 3-(3-Methylthiophen-2-yl) (4) | 62.14 | 153.25 | Low |

| 3-(Benzylamino) | N/A | 74.32 | Low |

| 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy) | N/A | N/A | Moderate |

Receptor Binding and Selectivity

- 5-HT1A Affinity : Meta-CF₃ and ortho-OCH₃ substituents on aryl groups enhance receptor binding, suggesting that electronic effects dominate over steric contributions .

- Aromatase Inhibition: Larger C3 substituents (e.g., 4-aminophenylalkyl) bind preferentially to the C17=O region of aromatase, while smaller groups (e.g., aminoglutethimide) target the C3=O region .

Q & A

Q. What are the established synthetic routes for 1-Allyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione, and what methodological considerations ensure reproducibility?

The compound can be synthesized via aza-Michael addition using maleimide derivatives and amines. A one-pot reaction with catalytic copper(I) iodide in THF is recommended to enhance yield and regioselectivity. Key steps include:

- Starting with malic acid derivatives (e.g., 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl acetate) .

- Optimizing reaction time (3 hours at room temperature, followed by reflux) and stoichiometry of allyl/ethylphenylamine reagents .

- Purification via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. How can researchers ensure regioselectivity during the substitution of the pyrrolidine-2,5-dione core?

Regioselectivity is influenced by:

- Steric effects of the 4-ethylphenyl group, which directs nucleophilic attack to the less hindered C3 position .

- Use of copper(I) iodide as a catalyst to stabilize transition states and reduce side reactions .

Advanced Research Questions

Q. What computational and experimental strategies optimize reaction conditions for scaled synthesis?

- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Design of Experiments (DoE) methodologies, such as factorial design, identify critical variables (e.g., temperature, catalyst loading) to maximize yield .

- Example: A 2³ factorial design could test temperature (25–80°C), solvent polarity (THF vs. DMF), and catalyst concentration (1–5 mol%) .

Q. How can contradictory data on reaction yields or regioselectivity be resolved?

- Kinetic profiling to distinguish between thermodynamic vs. kinetic control.

- Isotopic labeling (e.g., ¹⁵N-amine) to trace reaction pathways via NMR .

- Cross-validation with analogous compounds (e.g., 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives) to isolate substituent effects .

Q. What methodologies enable mechanistic studies of the compound’s bioactivity or catalytic potential?

- Docking simulations to predict interactions with biological targets (e.g., glycosidase enzymes) .

- In situ IR spectroscopy monitors intermediate formation during catalytic cycles (e.g., in asymmetric synthesis) .

- Kinetic isotope effects (KIE) to elucidate rate-determining steps in enzyme inhibition assays .

Data Analysis and Validation

Q. What statistical approaches validate reproducibility in multi-step syntheses?

- Principal Component Analysis (PCA) identifies outliers in batch data (e.g., impurity profiles) .

- Control charts track yield variability across reaction scales (mg to gram) .

Q. How can researchers address discrepancies in crystallographic data for structurally similar derivatives?

- Compare torsion angles and packing motifs with databases (e.g., Cambridge Structural Database) .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O bonds) influencing stability .

Conflict Resolution in Literature

Q. How should researchers navigate conflicting reports on the compound’s stability under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.